molecular formula C10H9NO B137185 4-Formyl-3,5-dimethylbenzonitrile CAS No. 157870-16-1

4-Formyl-3,5-dimethylbenzonitrile

Cat. No. B137185
M. Wt: 159.18 g/mol
InChI Key: AMPDZSUBLMJJHS-UHFFFAOYSA-N
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Description

The compound 4-Formyl-3,5-dimethylbenzonitrile, while not directly studied in the provided papers, is closely related to the compounds that have been investigated. The papers focus on derivatives of benzonitrile, which share a common benzene ring structure with a nitrile group attached. The derivatives studied include compounds with additional functional groups such as amino and methyl groups, which influence the electronic and structural properties of these molecules.

Synthesis Analysis

The synthesis of closely related compounds, such as 3,5-dimethyl-4-hydroxybenzonitrile, has been explored using a one-pot synthesis method from 3,5-dimethyl-4-hydroxybenzaldehyde and hydroxyamine hydrochloride in various solvents. The study found that using N,N-dimethylformamide (DMF) as the solvent yielded the best results, with a 93% yield and a purity of above 98% as determined by HPLC . This suggests that similar methods could potentially be adapted for the synthesis of 4-Formyl-3,5-dimethylbenzonitrile.

Molecular Structure Analysis

The molecular structure of benzonitrile derivatives has been analyzed in several studies. For instance, the amino N atom in 4-aminobenzonitrile and its derivatives has been found to have a pyramidal character, with significant twisting observed in the dimethylamino group with respect to the phenyl plane . This indicates that the introduction of different substituents on the benzene ring can significantly affect the molecular geometry and the electronic distribution within the molecule.

Chemical Reactions Analysis

Although the provided papers do not directly discuss the chemical reactions of 4-Formyl-3,5-dimethylbenzonitrile, they do provide insights into the reactivity of similar compounds. For example, the study of photoinduced singlet and triplet excited states of 4-dimethylaminobenzonitrile and its derivatives reveals that the presence of methyl groups and the twisting of the amino group can significantly modify the properties of their excited states, affecting the charge-transfer reactions and intersystem crossing processes . This suggests that 4-Formyl-3,5-dimethylbenzonitrile may also exhibit interesting photochemical behavior due to the presence of the formyl and methyl groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitrile derivatives can be complex, as demonstrated by the conformational and color polymorphism observed in 5-methyl-2-[(4-methyl-2-nitrophenyl)amino]-3-thiophenecarbonitrile. This compound exhibits multiple crystalline forms with different colors and thermodynamic stabilities, which are characterized by various analytical techniques such as X-ray powder diffractometry, FT-IR, Raman spectroscopy, and thermal analysis . These findings highlight the importance of understanding the interplay between molecular structure and physical properties, which is likely to be relevant for 4-Formyl-3,5-dimethylbenzonitrile as well.

Scientific Research Applications

Crystal Structure Analysis

Research has shown that derivatives of 4-Formyl-3,5-dimethylbenzonitrile, such as 4-aminobenzonitrile and 4-amino-3,5-dimethylbenzonitrile, are significant in studying crystal packing and structure. These compounds demonstrate interesting properties like the pyramidal character of the amino N atom and specific out-of-plane displacements in their molecular structures (Heine et al., 1994).

Molecular Structure and Spectral Analysis

The synthesis and structural analysis of compounds related to 4-Formyl-3,5-dimethylbenzonitrile have been an area of interest. For instance, studies on ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, synthesized from ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, highlight the importance of spectroscopic methods like FT-IR, NMR, and UV–Vis in understanding these compounds (Singh et al., 2013).

Fluorescence and Charge Transfer Studies

The fluorescence properties of related compounds, such as 4-(Diisopropylamino)benzonitrile and 4-(dimethylamino)benzonitrile, have been investigated to understand their charge transfer states and non-radiative decay channels in isolated molecules. This research provides insights into the electronic properties of these molecules (Daum et al., 2001).

Synthesis and Application in Solid-Phase Synthesis

4-Formyl-3,5-dimethylbenzonitrile derivatives are key intermediates in synthesizing various linkers and resins used in solid-phase synthesis. Their utility in preparing peptides and non-peptides has been demonstrated, highlighting their role in synthetic chemistry (Jin et al., 2001).

Phototransposition and Photoaddition Studies

Studies on the phototransposition and photoaddition in compounds related to 4-Formyl-3,5-dimethylbenzonitrile provide valuable information on their photochemical reactivity and potential applications in organic synthesis (Howell et al., 2000).

Steric Effects in Aryl Radical Reactions

Research into the steric effects of aryl radicals on surfaces, using compounds like 3,5-dimethylbenzonitrile, has contributed to our understanding of surface chemistry and electrografting reactions, demonstrating the impact of molecular structure on reactivity (Combellas et al., 2009).

Safety And Hazards

The safety information for “4-Formyl-3,5-dimethylbenzonitrile” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation, and may cause respiratory irritation . Appropriate precautions should be taken while handling this compound .

properties

IUPAC Name

4-formyl-3,5-dimethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-3-9(5-11)4-8(2)10(7)6-12/h3-4,6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPDZSUBLMJJHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C=O)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Formyl-3,5-dimethylbenzonitrile

CAS RN

157870-16-1
Record name 4-formyl-3,5-dimethylbenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Nino, M Cabaa, N Aguilar, E Terricabras, F Albericio… - 2016 - nopr.niscpr.res.in
The synthesis of highly functionalized substituted tetrahydro-1H-cyclopenta[c]quinoline (I) and its reduced derivatives hexahydro-1H-cyclopenta[c]quinolines (II) via Povarov reaction in …
Number of citations: 7 nopr.niscpr.res.in

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